(4E)-4-{[2-(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinyl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-{[2-(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinyl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[2-(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinyl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. The process begins with the preparation of the hydrazine derivative, followed by the formation of the triazine ring. The final step involves the condensation of the hydrazine derivative with the triazine compound under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazine moiety can be reduced to form a hydrazide.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the hydrazine moiety may produce a hydrazide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as an additive in various formulations. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of (4E)-4-{[2-(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinyl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the hydrazine moiety in the target compound.
Uniqueness
What sets (4E)-4-{[2-(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinyl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides versatility in both synthetic and biological contexts, making it a valuable compound in various fields.
Properties
Molecular Formula |
C15H15N7O2 |
---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
6-methyl-3-[(2E)-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H15N7O2/c1-9-12(8-16-19-15-17-13(23)10(2)18-20-15)14(24)22(21-9)11-6-4-3-5-7-11/h3-8,21H,1-2H3,(H2,17,19,20,23)/b16-8+ |
InChI Key |
OWEINEVICBJKKG-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC3=NN=C(C(=O)N3)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC3=NN=C(C(=O)N3)C |
Origin of Product |
United States |
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